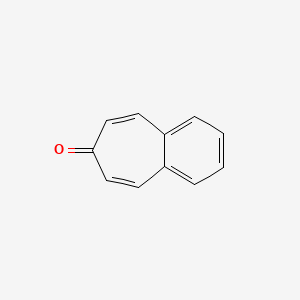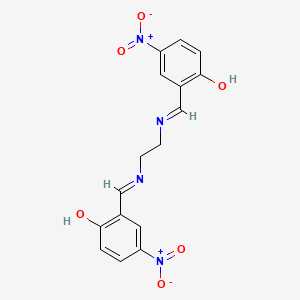
4,4-Dimethylcyclopentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylcyclopentane-1,2-diol is an organic compound with the molecular formula C7H14O2 It is a cycloalkane derivative where the cyclopentane ring is substituted with two methyl groups at the 4th position and two hydroxyl groups at the 1st and 2nd positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dimethylcyclopentane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of 4,4-dimethylcyclopentanone using lithium aluminium hydride (LiAlH4) as a reducing agent . The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the reducing agent.
Another method involves the hydrolysis of 4,4-dimethylcyclopentene oxide, which can be prepared from 4,4-dimethylcyclopentene through epoxidation. The hydrolysis reaction is carried out in the presence of an acid or base catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethylcyclopentane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The diol can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Further reduction of the diol can lead to the formation of cyclopentane derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4,4-dimethylcyclopentanone, while substitution with thionyl chloride can produce 4,4-dimethylcyclopentyl chloride.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylcyclopentane-1,2-diol has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: It is used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties
Wirkmechanismus
The mechanism of action of 4,4-dimethylcyclopentane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,2-diol: Lacks the methyl groups at the 4th position, resulting in different chemical and physical properties.
4-Methylcyclopentane-1,2-diol: Contains only one methyl group, leading to variations in reactivity and stability.
Cyclohexane-1,2-diol: A six-membered ring analogue with different steric and electronic effects.
Uniqueness
4,4-Dimethylcyclopentane-1,2-diol is unique due to the presence of two methyl groups at the 4th position, which can influence its reactivity, stability, and overall chemical behavior. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields .
Eigenschaften
CAS-Nummer |
70197-54-5 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
4,4-dimethylcyclopentane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-7(2)3-5(8)6(9)4-7/h5-6,8-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
KGUCQDAECKHULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(C1)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)

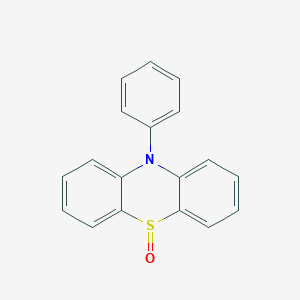
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
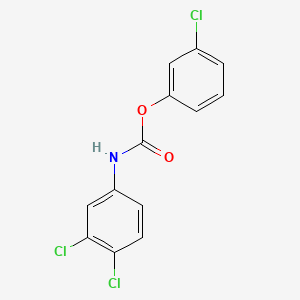

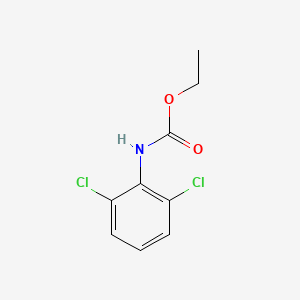


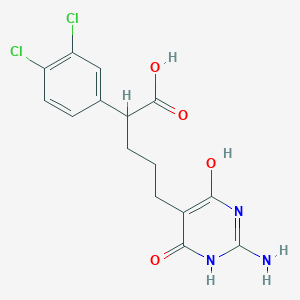
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
